16-Hydroxyhexadecanoic acid

Catalog No.
S601080
CAS No.
506-13-8
M.F
C16H32O3
M. Wt
272.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Hydroxyhexadecanoic acid

CAS Number

506-13-8

Product Name

16-Hydroxyhexadecanoic acid

IUPAC Name

16-hydroxyhexadecanoic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

InChI

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)

InChI Key

UGAGPNKCDRTDHP-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCO

Synonyms

16-hydroxyhexadecanoic acid, 16-hydroxypalmitic acid, omega-hydroxypalmitic acid

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCO
  • Plant Cell Wall Structure

    16-Hydroxyhexadecanoic acid is a component of cutin and suberin, which are important polymers found in plant cell walls PubChem: . These polymers help to protect plants from water loss, pathogens, and UV radiation Human Metabolome Database: . Scientists are interested in understanding how 16-hydroxyhexadecanoic acid contributes to the function of these protective layers.

  • Biomarker for Dietary Intake

    Studies suggest that 16-hydroxyhexadecanoic acid may be a biomarker for dietary intake of certain foods, such as fruits, vegetables, and beer Human Metabolome Database: . Biomarkers are substances whose presence or amount in the body can indicate exposure to a particular substance or condition. More research is needed to determine how reliable 16-hydroxyhexadecanoic acid is as a biomarker for dietary intake.

16-Hydroxyhexadecanoic acid, also referred to as 16-hydroxypalmitic acid, is a hydroxylated fatty acid characterized by the presence of a hydroxyl group at the terminal (omega) carbon of the hexadecanoic acid chain. Its molecular formula is C₁₆H₃₂O₃, and it has a molecular weight of approximately 272.42 g/mol . This compound is classified as an omega-hydroxy fatty acid and plays a significant role in various biological processes. It is notably a key component of cutin, a structural polymer found in the plant cuticle, which protects plants from environmental stressors .

The specific mechanism of action of 16-Hydroxyhexadecanoic acid depends on the context.

  • In plants: It is a building block of cutin and suberin, which are essential for plant structure, water retention, and protection against pathogens []. The exact mechanism of how it contributes to these functions is not fully understood but likely involves interactions with other cell wall components.
  • As a research tool: In studies on gene regulation, 16-Hydroxyhexadecanoic acid has been shown to induce the expression of certain genes, but the underlying mechanism needs further investigation.
Typical of fatty acids. These include:

  • Esterification: It can react with alcohols to form esters, which are important in the production of biodiesel and other bio-based materials.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Lactonization: It can participate in intramolecular esterification to form lactones, as demonstrated in studies where 16-hydroxyhexadecanoic acid ethyl ester was converted into 16-hexadecanolide using PEG-lipase .

16-Hydroxyhexadecanoic acid exhibits various biological activities:

  • Plant Metabolite: It is produced during metabolic processes in plants and contributes to the formation of cutin, which serves as a protective barrier against pathogens and environmental stress .
  • Role in Fatty Acid Metabolism: In animal tissues, cytochrome P450 enzymes catalyze its formation from palmitic acid through omega-hydroxylation, indicating its involvement in fatty acid metabolism .
  • Potential Therapeutic

The synthesis of 16-hydroxyhexadecanoic acid can be achieved through several methods:

  • Biological Synthesis: This compound is naturally synthesized via the action of cytochrome P450 enzymes that hydroxylate palmitic acid in both plants and animals .
  • Chemical Synthesis: Laboratory methods may involve:
    • Hydroxylation of palmitic acid using specific reagents or catalysts.
    • Esterification reactions followed by hydrolysis to yield the free acid.

16-Hydroxyhexadecanoic acid has diverse applications:

  • Agriculture: As a component of cutin, it plays a crucial role in plant health and resistance to environmental stressors.
  • Cosmetics: Its emollient properties make it valuable in cosmetic formulations for skin care products.
  • Biomaterials: It is used in the synthesis of biodegradable polymers and surfactants due to its amphiphilic nature.

Several compounds share structural similarities with 16-hydroxyhexadecanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Palmitic AcidSaturated Fatty AcidNo hydroxyl group; serves as a primary precursor.
14-Hydroxytetradecanoic AcidHydroxylated Fatty AcidHydroxyl group at carbon 14; shorter carbon chain.
18-Hydroxyoctadecanoic AcidHydroxylated Fatty AcidHydroxyl group at carbon 18; longer carbon chain.
Oleic AcidUnsaturated Fatty AcidContains double bonds; more fluid properties.

Uniqueness of 16-Hydroxyhexadecanoic Acid

The uniqueness of 16-hydroxyhexadecanoic acid lies in its specific position of hydroxylation at the terminal carbon, which distinguishes it from other hydroxylated fatty acids. This structural feature contributes to its specific biological functions and applications, particularly its role in plant metabolism and as a component of protective plant structures.

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

272.23514488 g/mol

Monoisotopic Mass

272.23514488 g/mol

Heavy Atom Count

19

Melting Point

94.00 to 98.00 °C. @ 760.00 mm Hg

UNII

7IPP3U0F3I

Other CAS

506-13-8

Wikipedia

Juniperic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

General Manufacturing Information

Hexadecanoic acid, 16-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1.Benveniste, I.,Saito, T.,Wang, Y., et al. Evolutionary relationship and substrate specificity of Arabidopsis thaliana fatty acid ω-hydroxylase. Plant Science 170, 326-328 (2006).

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